molecular formula C15H13BrO2 B14323951 [3-(Bromomethyl)-4-methoxyphenyl](phenyl)methanone CAS No. 108552-35-8

[3-(Bromomethyl)-4-methoxyphenyl](phenyl)methanone

Cat. No.: B14323951
CAS No.: 108552-35-8
M. Wt: 305.17 g/mol
InChI Key: XLYISNULHMEYOM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methoxyphenylmethanone: is an organic compound that features a bromomethyl group attached to a methoxyphenyl ring, which is further connected to a phenylmethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-methoxyphenylmethanone typically involves the bromination of a methoxyphenyl precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted methoxyphenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methoxyphenylmethanone involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

  • 4-(Bromomethyl)phenylmethanone
  • [4-(Bromomethyl)benzoic acid methyl ester]

Comparison:

This detailed article provides a comprehensive overview of 3-(Bromomethyl)-4-methoxyphenylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

108552-35-8

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

[3-(bromomethyl)-4-methoxyphenyl]-phenylmethanone

InChI

InChI=1S/C15H13BrO2/c1-18-14-8-7-12(9-13(14)10-16)15(17)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

XLYISNULHMEYOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)CBr

Origin of Product

United States

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